(2-Aminoquinazolin-6-yl)methanol
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Overview
Description
(2-Aminoquinazolin-6-yl)methanol is an organic compound with the molecular formula C9H9N3O It is a derivative of quinazoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoquinazolin-6-yl)methanol typically involves the reaction of 2-aminobenzamide with formaldehyde under acidic conditions. This reaction leads to the formation of the quinazoline ring system with a hydroxymethyl group at the 6-position. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
(2-Aminoquinazolin-6-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-Aminoquinazolin-6-carboxylic acid.
Reduction: 2-Aminoquinazolin-6-ylmethanamine.
Substitution: 2-Substituted aminoquinazolines.
Scientific Research Applications
(2-Aminoquinazolin-6-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of (2-Aminoquinazolin-6-yl)methanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinazoline: Lacks the hydroxymethyl group at the 6-position.
6-Hydroxyquinazoline: Lacks the amino group at the 2-position.
2-Amino-3-methylquinazoline: Has a methyl group at the 3-position instead of a hydroxymethyl group at the 6-position.
Uniqueness
(2-Aminoquinazolin-6-yl)methanol is unique due to the presence of both an amino group at the 2-position and a hydroxymethyl group at the 6-position.
Properties
Molecular Formula |
C9H9N3O |
---|---|
Molecular Weight |
175.19 g/mol |
IUPAC Name |
(2-aminoquinazolin-6-yl)methanol |
InChI |
InChI=1S/C9H9N3O/c10-9-11-4-7-3-6(5-13)1-2-8(7)12-9/h1-4,13H,5H2,(H2,10,11,12) |
InChI Key |
HAPQZPCXPLSQHS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=NC=C2C=C1CO)N |
Origin of Product |
United States |
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